2-Phenyl-2-sulfanylethan-1-ol
Description
2-Phenyl-2-sulfanylethan-1-ol (IUPAC name: 1-phenyl-2-sulfanylethanol) is an organosulfur compound with the molecular formula C₈H₁₀OS and a molecular weight of 154.23 g/mol. Its structure features a phenyl group attached to a secondary carbon bearing both a sulfanyl (-SH) and a hydroxyl (-OH) group, as depicted in its SMILES notation: C1=CC=C(C=C1)C(CS)O . The InChIKey GADYZKYNBSDWMQ-UHFFFAOYSA-N uniquely identifies its stereochemical and structural properties .
Properties
IUPAC Name |
2-phenyl-2-sulfanylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBCKNGCMZQWDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenyl-2-sulfanylethan-1-ol can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with thiourea to form benzyl isothiocyanate, which is then hydrolyzed to yield 2-Phenyl-2-sulfanylethan-1-ol. Another method involves the use of Grignard reagents, where phenylmagnesium bromide reacts with formaldehyde, followed by the addition of hydrogen sulfide to introduce the sulfanyl group .
Industrial Production Methods
In industrial settings, the production of 2-Phenyl-2-sulfanylethan-1-ol often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-sulfanylethan-1-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydroxyl group can be reduced to form the corresponding alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkanes.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
2-Phenyl-2-sulfanylethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Phenyl-2-sulfanylethan-1-ol involves its interaction with various molecular targets and pathways. The sulfanyl group can form hydrogen bonds and interact with thiol-containing enzymes, potentially inhibiting their activity. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following compounds share structural similarities with 2-phenyl-2-sulfanylethan-1-ol but differ in substituents or heteroatom placement:
Key Observations:
Functional Groups: The target compound uniquely combines -OH and -SH groups, enhancing its nucleophilicity compared to analogs like (S)-(-)-1-Phenylethanol, which lacks sulfur . Sulfur’s presence in 2-(2-Thienyl)ethanol is part of the aromatic thiophene ring, altering electronic properties compared to the free -SH group in the target compound .
Aromatic Substituents :
Physicochemical Properties
While explicit data on boiling/melting points are unavailable in the provided sources, trends can be inferred:
- Solubility: The target compound’s -SH group may increase polarity, enhancing solubility in polar solvents like water or ethanol compared to (S)-(-)-1-Phenylethanol. The pyridyl analog’s nitrogen atom likely improves solubility in aqueous acidic media due to protonation .
- Stability: The -SH group in the target compound may render it prone to oxidation, unlike the more stable -OH group in (S)-(-)-1-Phenylethanol .
Biological Activity
2-Phenyl-2-sulfanylethan-1-ol, also known as phenyl sulfanyl ethanol, is an organic compound with the molecular formula . It features a phenyl group attached to a carbon atom that is also bonded to a sulfanyl () and a hydroxyl () group. This unique structure allows for various biological activities, making it a subject of interest in medicinal chemistry and biological research.
Antimicrobial Activity
Research indicates that 2-Phenyl-2-sulfanylethan-1-ol exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of vital enzymatic processes.
Table 1: Antimicrobial Efficacy of 2-Phenyl-2-sulfanylethan-1-ol
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antioxidant Activity
The antioxidant potential of 2-Phenyl-2-sulfanylethan-1-ol has been evaluated through various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Results indicate that the compound effectively scavenges free radicals, thereby contributing to its protective effects against oxidative stress.
Table 2: Antioxidant Activity Assays
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH | 50 |
| ABTS | 40 |
The biological activity of 2-Phenyl-2-sulfanylethan-1-ol can be attributed to its ability to form hydrogen bonds and interact with thiol-containing enzymes. The sulfanyl group can participate in redox reactions, while the phenyl group allows for π-π interactions with aromatic amino acids in proteins. These interactions can lead to the inhibition of certain enzymatic pathways, contributing to both antimicrobial and antioxidant effects.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Applied Microbiology, researchers tested the antimicrobial efficacy of 2-Phenyl-2-sulfanylethan-1-ol against clinical isolates of Staphylococcus aureus. The results demonstrated a concentration-dependent inhibition, suggesting potential for development as an antibacterial agent.
Case Study 2: Antioxidant Properties
A study featured in Food Chemistry evaluated the antioxidant properties of various sulfur-containing compounds, including 2-Phenyl-2-sulfanylethan-1-ol. The findings indicated that this compound significantly reduced oxidative damage in cellular models, highlighting its potential use in food preservation and health supplements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
